molecular formula C24H50N8O5 B1681290 Tetralysine CAS No. 997-20-6

Tetralysine

Cat. No.: B1681290
CAS No.: 997-20-6
M. Wt: 530.7 g/mol
InChI Key: RRBGTUQJDFBWNN-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetralysine can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The lysine residues are protected with suitable protecting groups to prevent unwanted side reactions. After the assembly of the this compound sequence, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetralysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetralysine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and cellular uptake mechanisms.

    Medicine: Utilized in gene therapy as a component of gene delivery systems due to its ability to form stable complexes with DNA.

    Industry: Applied in the development of novel biomaterials and drug delivery systems

Mechanism of Action

Tetralysine exerts its effects primarily through electrostatic interactions with negatively charged molecules, such as DNA. The cationic nature of this compound allows it to form stable complexes with DNA, facilitating its delivery into cells. Once inside the cell, the DNA can be released, allowing for gene expression. The molecular targets include the cell membrane and intracellular compartments where DNA release occurs .

Comparison with Similar Compounds

Comparison:

    Trilysine: Shorter chain length compared to tetralysine, resulting in lower cationic charge density and potentially less efficient DNA binding and delivery.

    Pentalysine: Longer chain length, higher cationic charge density, and potentially more efficient DNA binding and delivery compared to this compound.

This compound strikes a balance between charge density and biocompatibility, making it a unique and valuable compound for various applications.

Biological Activity

Tetralysine, a member of the tetracycline class of antibiotics, is primarily used for its antimicrobial properties. Its biological activity is influenced by various factors, including its mechanism of action, pharmacokinetics, and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound exerts its biological effects primarily through the inhibition of bacterial protein synthesis. This action occurs via the following mechanisms:

  • Ribosomal Binding : this compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis in bacteria .
  • Metal Chelation : The efficacy of this compound is significantly enhanced by its ability to chelate divalent metal ions, which is crucial for its interaction with bacterial ribosomes and other metalloproteins . The binding sites for these metal ions are located at specific positions within the tetracycline structure.
  • Reactive Oxygen Species (ROS) Scavenging : this compound also exhibits antioxidant properties by scavenging ROS, thus protecting cellular structures from oxidative damage .
MechanismDescription
Ribosomal BindingInhibits protein synthesis by binding to the 30S ribosomal subunit
Metal ChelationEnhances antibacterial activity through chelation of divalent metals
ROS ScavengingProtects cells from oxidative damage by neutralizing reactive species

Biological Activity and Clinical Applications

This compound is primarily indicated for treating various bacterial infections, including skin infections and acne. Its use in dermatology has been widely studied:

  • Acne Treatment : Clinical evidence suggests that this compound is effective in reducing acne lesions. A case study reported significant improvement in acne symptoms after a three-month course of treatment with this compound . However, some patients have reported adverse effects such as gastrointestinal disturbances and fungal infections following treatment .

Case Study: Efficacy and Side Effects

A patient treated with this compound for acne reported a decrease in breakout frequency from four spots every other day to one or two per week after two months. However, another patient experienced severe gastrointestinal issues following treatment, highlighting the potential risks associated with antibiotic use .

Table 2: Summary of Clinical Findings on this compound

Study/CaseFindings
Acne TreatmentSignificant reduction in acne lesions; side effects included itching
Gastrointestinal IssuesReports of gastritis and fungal infections post-treatment

Research Findings on Tetracycline Class

Recent studies have explored the broader implications of tetracycline use, including potential risks associated with long-term use:

  • Inflammatory Bowel Disease (IBD) : A retrospective cohort study indicated that tetracycline use may be associated with an increased risk of Crohn's disease (CD) and ulcerative colitis (UC) . The hazard ratios suggested a correlation between duration of use and risk increase.
  • Skin Cancer Risk : Another study linked tetracycline use to a modestly increased risk of basal cell carcinoma (BCC), although no significant association was found with melanoma or squamous cell carcinoma (SCC) .

Table 3: Summary of Research Findings on Tetracycline Use

Study FocusOutcome
IBD RiskIncreased risk of Crohn's disease and ulcerative colitis associated with use
Skin Cancer RiskModest increase in basal cell carcinoma risk observed

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGTUQJDFBWNN-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912536
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

997-20-6
Record name Tetralysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetralysine
Reactant of Route 2
Tetralysine
Reactant of Route 3
Tetralysine
Reactant of Route 4
Tetralysine
Reactant of Route 5
Tetralysine
Reactant of Route 6
Tetralysine
Customer
Q & A

Q1: How does tetralysine interact with DNA?

A1: this compound binds to DNA primarily through electrostatic interactions between its positively charged lysine residues and the negatively charged phosphate backbone of DNA. [, , ] This interaction leads to DNA condensation, forming compact nanoparticles. []

Q2: Does the ionic strength of the solution influence this compound-DNA interaction?

A2: Yes, the concentration of ions like Na+ significantly affects the interaction. Higher [Na+] weakens the electrostatic interaction, requiring higher this compound concentrations for DNA condensation. [] This dependence on ionic strength differs from longer polylysines, suggesting a distinct condensation mechanism for shorter oligolysines. []

Q3: What role does this compound's C-terminus play in the context of Human Cytomegalovirus (HCMV)?

A3: The C-terminus of the HCMV protein pUL71, which contains a this compound motif, is crucial for the virus's secondary envelopment process. [] Mutating this motif impairs secondary envelopment, highlighting the importance of this region for viral replication. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound consists of four lysine residues linked by peptide bonds. Its molecular formula is C20H43N7O5, and its molecular weight is 445.59 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the interaction of this compound with DNA. [] While intercalating agents cause downfield shifts in the DNA 31P signal, this compound causes a slight upfield shift. [] This suggests a different binding mode compared to intercalators.

Q6: Can this compound be used to form stable complexes with heparin?

A6: Yes, this compound forms a complex with heparin decasaccharide (dp10) through charge-driven interactions. [] Interestingly, while dp10 can bind two molecules of acidic fibroblast growth factor (FGF), it binds only one this compound, suggesting a potential for selective binding in biological contexts. []

Q7: How does the presence of sulfate ions impact the electrophoretic mobility of this compound?

A7: Sulfate ions reduce the electrophoretic mobility of this compound, likely due to association between sulfate and the positively charged lysine residues. [] This effect is less pronounced compared to tetraarginine, suggesting a weaker interaction of sulfate with lysine compared to arginine. []

Q8: Does this compound exhibit any catalytic activity?

A8: While not inherently catalytic, this compound can be part of larger enzymatic systems. Research shows the presence of this compound endopeptidase activity in cell-free extracts of Escherichia coli AJ005. [] This suggests a potential role for this compound-containing peptides in bacterial protein degradation pathways.

Q9: Have molecular simulations been used to study this compound?

A9: Yes, molecular dynamics simulations have been employed to investigate the conformational behavior of this compound at the water-membrane interface. [, ] These simulations, incorporating polarization effects, provide insights into how this compound interacts with lipid bilayers, which is relevant for understanding its potential as a cell-penetrating peptide.

Q10: Can modifications to the this compound structure improve its efficacy as a gene delivery vector?

A11: Yes, incorporating guanidinocarbonylpyrrole groups into the side chains of this compound enhances its DNA binding affinity and transfection efficacy, surpassing even polyethylenimine (PEI). [] This modification highlights the potential for targeted structural changes to improve this compound's performance in gene delivery applications.

Q11: Has this compound been investigated for its antimicrobial activity?

A12: Yes, zinc(II) phthalocyanines conjugated with oligolysines, including this compound, demonstrated potent photodynamic antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The length of the oligolysine chain influenced the photocytotoxicity, with longer chains showing increased activity against Escherichia coli. []

Q12: Can this compound be used to deliver therapeutic agents to specific cellular compartments?

A13: Research suggests that this compound-modified H-chain apoferritin can deliver chemotherapy drugs to the nucleus of cells. [] This targeted delivery approach holds promise for enhancing the efficacy of cancer treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.